molecular formula C16H15Cl B14747351 1,1'-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) CAS No. 5293-66-3

1,1'-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene)

Cat. No.: B14747351
CAS No.: 5293-66-3
M. Wt: 242.74 g/mol
InChI Key: UMQUCGIRYRNRMD-UHFFFAOYSA-N
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Description

1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) is an organic compound with the molecular formula C16H15Cl. It is characterized by the presence of a chloroethene group bonded to two 4-methylbenzene groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) typically involves a nucleophilic aromatic substitution reaction. One common method is to react a molecule of benzyl bromide with a chloroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance the reaction efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethene group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

5293-66-3

Molecular Formula

C16H15Cl

Molecular Weight

242.74 g/mol

IUPAC Name

1-[2-chloro-1-(4-methylphenyl)ethenyl]-4-methylbenzene

InChI

InChI=1S/C16H15Cl/c1-12-3-7-14(8-4-12)16(11-17)15-9-5-13(2)6-10-15/h3-11H,1-2H3

InChI Key

UMQUCGIRYRNRMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)C

Origin of Product

United States

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